N-(2-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at position 3 linked to a 2-ethylphenyl ring. This compound belongs to a broader class of 1,8-naphthyridine derivatives, which are studied for their diverse pharmacological activities, including antiviral, anticancer, and receptor-modulating properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-7-4-5-9-15(12)20-17(22)14-11-13-8-6-10-19-16(13)21(2)18(14)23/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNRHUJFWOCQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered significant attention due to their diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a naphthyridine core with an ethylphenyl substituent and a carboxamide functional group. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2 |
| IUPAC Name | This compound |
| InChI Key | VZDQCNASBWVBSO-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and nucleic acid processes . The specific mechanisms of action are still under investigation but may involve the disruption of essential bacterial functions.
Anticancer Properties
Naphthyridine derivatives have also been evaluated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of naphthyridine derivatives:
- Antimicrobial Study : A study demonstrated that specific naphthyridine derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Evaluation : In vitro assays showed that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .
The precise mechanism by which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may interact with specific enzymes or receptors involved in key signaling pathways related to inflammation and cell proliferation. Further studies are needed to clarify these interactions and identify potential molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Bulky substitutions (e.g., 5-chloropentyl in FG160a) enhance lipophilicity, favoring membrane permeability and receptor interactions .
Carboxamide Substituents :
- The 2-ethylphenyl group provides moderate hydrophobicity, balancing solubility and target affinity. Derivatives with halogenated (e.g., 4-chlorophenyl in G622-1263) or electron-rich (e.g., 3-methoxyphenyl) substituents may exhibit varied binding kinetics .
Functional Groups on the Naphthyridine Core :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
